molecular formula C11H15ClF3N3O B4375490 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide

Cat. No.: B4375490
M. Wt: 297.70 g/mol
InChI Key: ZETRZVMKETZNOE-UHFFFAOYSA-N
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Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acylation: The final step involves the acylation of the pyrazole ring with N,N-diethylacetamide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methyl, and trifluoromethyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Chlorine gas, N-chlorosuccinimide, trifluoromethyl iodide, trifluoromethyl sulfonic acid, basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and antimicrobial drugs.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests and weeds.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloro, methyl, and trifluoromethyl groups contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.

    4-chloro-3-(trifluoromethyl)aniline: Used in the synthesis of dyes, pigments, and pharmaceuticals.

    2-chloro-5-methylpyridine: An intermediate in the synthesis of herbicides and insecticides.

Uniqueness

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide is unique due to the combination of its pyrazole ring and the specific substituents (chloro, methyl, and trifluoromethyl groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and material science.

Properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClF3N3O/c1-4-17(5-2)8(19)6-18-7(3)9(12)10(16-18)11(13,14)15/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETRZVMKETZNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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